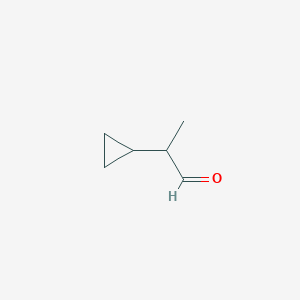

2-环丙基-丙醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Cyclopropyl-propionaldehyde is a compound that features a cyclopropyl group attached to a propionaldehyde moiety. While the provided papers do not directly discuss 2-Cyclopropyl-propionaldehyde, they do provide insights into the reactivity and synthetic applications of related cyclopropyl-containing compounds and aldehydes, which can be extrapolated to understand the chemistry of 2-Cyclopropyl-propionaldehyde.

Synthesis Analysis

The synthesis of compounds related to 2-Cyclopropyl-propionaldehyde often involves cycloaddition reactions. For instance, the AlCl3-catalyzed [3 + 2] cycloaddition reaction of diethyl trans-2,3-disubstituted cyclopropane-1,1-dicarboxylates with aromatic aldehydes provides diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates with high diastereoselectivity . Similarly, Sn(OTf)2-catalyzed cycloadditions of donor-acceptor cyclopropanes with aldehydes yield tetrahydrofurans with high cis diastereoselectivity . These methods could potentially be adapted for the synthesis of 2-Cyclopropyl-propionaldehyde derivatives.

Molecular Structure Analysis

The molecular structure of cyclopropyl-containing compounds is characterized by the strained three-membered cyclopropane ring, which imparts unique reactivity. The stereochemistry of the products from cycloaddition reactions is highly dependent on the nature of the substituents and the reaction conditions. For example, electron-rich aryl aldehydes lead to the formation of 2,5-trans tetrahydrofuran products with excellent diastereoselectivities . The relative configurations of these products have been confirmed by X-ray crystallographic analyses, indicating the precise control over the molecular structure in these reactions.

Chemical Reactions Analysis

Cyclopropyl groups in aldehydes can participate in various chemical reactions. The Kabachnik–Fields reaction, for instance, involves the condensation of aldehydes with amines and phosphites to form α-aminophosphonates . Cyclopropylmethylsilanes react with α-keto aldehydes in a [3+2] cycloaddition to form 2-silylmethyltetrahydrofurans, with the stereochemistry of the products being temperature-dependent . These reactions highlight the versatility of cyclopropyl-containing aldehydes in synthesizing complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Cyclopropyl-propionaldehyde would be influenced by the presence of the cyclopropyl group and the aldehyde functionality. The cyclopropyl group is known for its ring strain and propensity to undergo ring-opening reactions, as seen in the organocatalytic ring-opening of cyclopropanes . The aldehyde group is typically reactive towards nucleophiles and can participate in various condensation and addition reactions. The combination of these functional groups in 2-Cyclopropyl-propionaldehyde would likely result in a molecule with significant reactivity, which could be exploited in synthetic applications.

科学研究应用

环烷基甲醛的光还原

对包括环丙烷甲醛在内的环烷基甲醛的光化学的研究表明,这些化合物在特定溶剂中辐照后会经历一系列化学过程。这些过程包括氢原子剥离、自由基形成和重排,从而形成各种光产物 (Funke & Cerfontain, 1976).

环丙基醇的合成

环丙烷,包括2-环丙基-丙醛的衍生物,在天然产物和药理学中具有广泛的应用。高效的合成方法,如西蒙斯-史密斯环丙烷化和其他环丙烷化反应,已被开发用于创建这些化合物,突出了它们在创建复杂分子结构中的效用 (Kim & Walsh, 2012).

环加成反应

环加成策略已被用于使用醛和供体-受体环丙烷合成对映体富集的四氢呋喃。这些反应对于创建光学活性杂环具有重要意义,证明了环丙烷在合成化学中的多功能性 (Pohlhaus & Johnson, 2005).

亲电取代反应

研究表明,与2-环丙基-丙醛在结构上相关的环丙基苯基醚在各种亲电取代反应中是稳定的。这些反应会导致环丙基环断裂,形成丙醛等产物 (Petinskii, Shostakovskii, & Kositsyna, 1972).

药物开发应用

环丙基环是2-环丙基-丙醛等化合物中的一个关键特征,在药物开发中发挥着至关重要的作用。其独特的结构特征有助于提高药效并减少药物分子的脱靶效应 (Talele, 2016).

与金属卡宾的开环反应

已经探索了使用过渡金属催化剂活化与环丙基-丙醛相似的环丙烯。这些研究集中于卡宾在环丙烷化和 C-H 插入反应中的反应性,这对于创建复杂的分子结构至关重要 (Archambeau, Miege, Meyer, & Cossy, 2015).

天然产物合成

活化的环丙烷用于天然产物合成的各种合成策略。这些方法包括环丙烷化开环和环扩张,突出了环丙基衍生物在构建复杂的天然产物骨架中的作用 (Tang & Qin, 2012).

未来方向

The future directions for “2-Cyclopropyl-propionaldehyde” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications. For instance, enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives have been obtained via the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes . This suggests potential future directions in the synthesis of enantiomerically enriched cyclopropyl compounds.

作用机制

Target of Action

Cyclopropane-containing compounds have been shown to interact with various biological targets, modifying the pharmacological activity level of medicines . The cyclopropane fragment imposes conformational rigidity on the molecules of physiologically active compounds .

Mode of Action

Cyclopropane-containing compounds are known to interact with their targets by imposing conformational rigidity on the molecules of physiologically active compounds . This interaction can increase the metabolic stability of the target structures and extend the scope of their therapeutic action .

Biochemical Pathways

Cyclopropane fatty acid biosynthesis in plants is one pathway that could potentially be influenced . The cyclopropane fragment is known to modify the pharmacological activity level of medicines .

Pharmacokinetics

Cyclopropane-containing compounds are known to increase the metabolic stability of target structures , which could potentially impact the bioavailability of 2-Cyclopropyl-propionaldehyde.

Result of Action

Cyclopropane-containing compounds are known to modify the pharmacological activity level of medicines , which could potentially result in various molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Cyclopropyl-propionaldehyde. For instance, temperature and photosynthetically active radiation (PAR) have been shown to affect the emission of formaldehyde and acetaldehyde from certain plant species . These factors could potentially influence the action of 2-Cyclopropyl-propionaldehyde.

属性

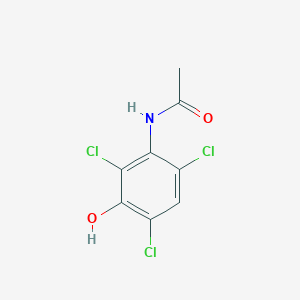

IUPAC Name |

2-cyclopropylpropanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5(4-7)6-2-3-6/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKNSYGJEBXYGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

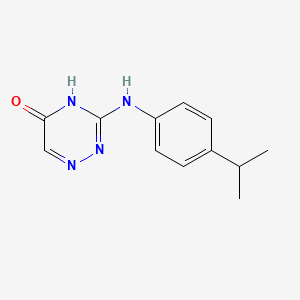

![8-(sec-butyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505604.png)

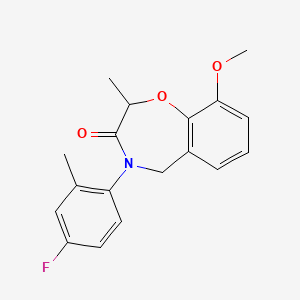

![2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2505607.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2505614.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505618.png)

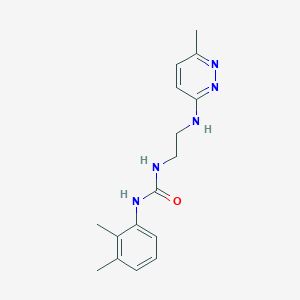

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2505626.png)

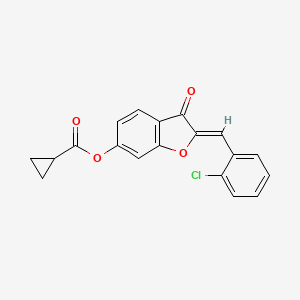

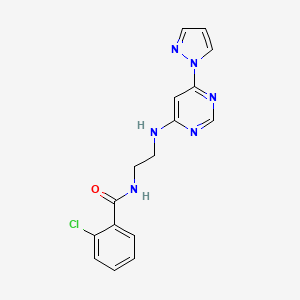

![2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2505627.png)